molecular formula C6H10N2O B1415149 (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1306728-55-1

(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1415149
CAS No.: 1306728-55-1
M. Wt: 126.16 g/mol
InChI Key: NNJMHJRBXQSTCT-YFKPBYRVSA-N
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Description

(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral compound that features a pyrazole ring substituted with a methyl group at the nitrogen atom and an ethan-1-ol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic conditions.

    Methylation: The nitrogen atom of the pyrazole ring is methylated using methyl iodide in the presence of a base like potassium carbonate.

    Introduction of the ethan-1-ol group: This step involves the reaction of the methylated pyrazole with an appropriate aldehyde or ketone, followed by reduction to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

    Reduction: (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethane.

    Substitution: (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethyl chloride or bromide.

Mechanism of Action

The mechanism of action of (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: Similar structure but with the ethan-1-ol group at the 3-position.

    (1S)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

    (1S)-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but with a propan-1-ol group instead of an ethan-1-ol group.

Uniqueness

(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the nitrogen atom and the ethan-1-ol group at the 4-position of the pyrazole ring allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

(1S)-1-(1-methylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJMHJRBXQSTCT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN(N=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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